molecular formula C13H17NO4S B6646832 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6646832
M. Wt: 283.35 g/mol
InChI Key: VAIYJMHHVAYAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid, also known as MTOC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTOC belongs to the class of oxazolidinone derivatives and has shown promising results in inhibiting bacterial growth.

Mechanism of Action

4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid inhibits bacterial growth by targeting the bacterial ribosome, specifically the 50S subunit. It binds to the peptidyl transferase center and prevents the formation of peptide bonds, thereby inhibiting protein synthesis. 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has a unique binding mode compared to other oxazolidinone derivatives, which may contribute to its potent antibacterial activity.
Biochemical and Physiological Effects:
4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has shown low toxicity in vitro and in vivo studies. It has been shown to have minimal effects on mammalian cell lines and has a low potential for inducing cytotoxicity. 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid in lab experiments is its potent antibacterial activity, which makes it a promising candidate for developing new antibiotics. However, 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has limited solubility in water, which can pose challenges in formulation and administration. Additionally, 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has not been extensively studied for its activity against anaerobic bacteria, which limits its potential use in treating infections caused by these organisms.

Future Directions

There are several future directions for 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid research. One area of interest is the development of new formulations to improve the solubility and bioavailability of 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid. Another direction is to study the activity of 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid against anaerobic bacteria and to investigate its potential use in treating infections caused by these organisms. Additionally, there is a need for further studies to evaluate the safety and efficacy of 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid in animal models and clinical trials. Overall, 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has shown promising results in inhibiting bacterial growth and has the potential to be developed into a new class of antibiotics.

Synthesis Methods

4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid can be synthesized through a multistep process involving the reaction of 5-methylthiophene-2-carboxylic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester, followed by the reaction with oxalyl chloride and 1,3-propanediamine. The final product is obtained through the reaction with 1,2-ethanedithiol and trifluoroacetic acid.

Scientific Research Applications

4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been extensively studied for its antibacterial properties. It has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to be effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Additionally, 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been studied for its potential use in treating tuberculosis, as it has shown activity against Mycobacterium tuberculosis.

properties

IUPAC Name

4-[[(5-methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-9-2-3-10(19-9)11(15)14-8-13(12(16)17)4-6-18-7-5-13/h2-3H,4-8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIYJMHHVAYAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

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